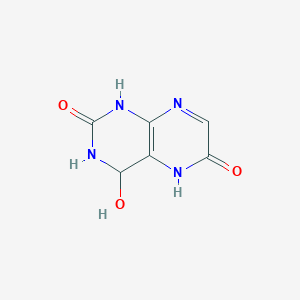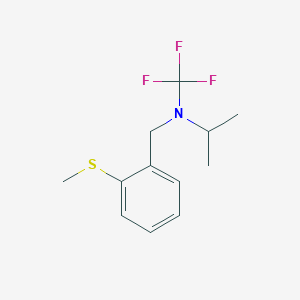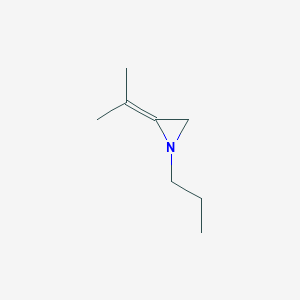
1-Bromo-8-(methylsulfanyl)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-8-(methylsulfanyl)octane is an organic compound with the molecular formula C9H19BrS. It belongs to the class of alkyl halides, characterized by a long carbon chain terminated by a bromine atom and a methylsulfanyl group. This compound is primarily used in organic synthesis, serving as an intermediate in the preparation of various complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-8-(methylsulfanyl)octane can be synthesized through the reaction of 8-bromo-1-octanol with methylthiol in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale reaction of 8-bromo-1-octanol with methylthiol. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-8-(methylsulfanyl)octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to 8-(methylsulfanyl)octane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: 8-(methylsulfanyl)octanol, 8-(methylsulfanyl)octanenitrile, or 8-(methylsulfanyl)octylamine.
Oxidation: 1-Bromo-8-(methylsulfinyl)octane or 1-Bromo-8-(methylsulfonyl)octane.
Reduction: 8-(methylsulfanyl)octane.
Aplicaciones Científicas De Investigación
1-Bromo-8-(methylsulfanyl)octane is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the study of carbon-chain interactions and reaction mechanisms.
Biology: Used in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Employed in the production of specialty chemicals, including surfactants, lubricants, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-8-(methylsulfanyl)octane primarily involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by various nucleophiles, facilitating the introduction of different functional groups into the molecule. This property is exploited in the synthesis of esters, ethers, and other derivatives, which are essential in developing new materials and studying reaction kinetics and mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromooctane: Similar in structure but lacks the methylsulfanyl group, making it less versatile in certain synthetic applications.
8-Bromo-1-octanol: Contains a hydroxyl group instead of a methylsulfanyl group, leading to different reactivity and applications.
1-Bromo-8-(methylsulfinyl)octane: An oxidized form of 1-Bromo-8-(methylsulfanyl)octane, with different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methylsulfanyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.
Propiedades
Número CAS |
64053-04-9 |
|---|---|
Fórmula molecular |
C9H19BrS |
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
1-bromo-8-methylsulfanyloctane |
InChI |
InChI=1S/C9H19BrS/c1-11-9-7-5-3-2-4-6-8-10/h2-9H2,1H3 |
Clave InChI |
PHFGEXYMLZOZHZ-UHFFFAOYSA-N |
SMILES canónico |
CSCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


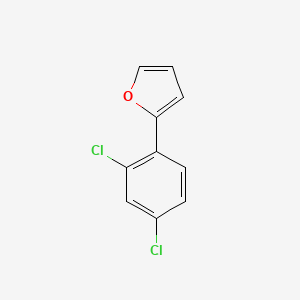
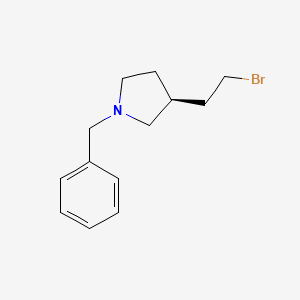

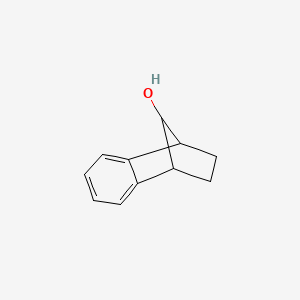
![3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one](/img/structure/B13954793.png)
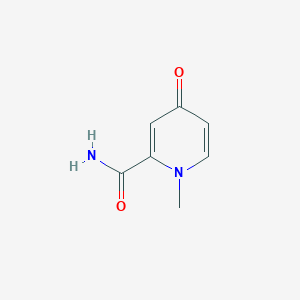
![3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13954820.png)
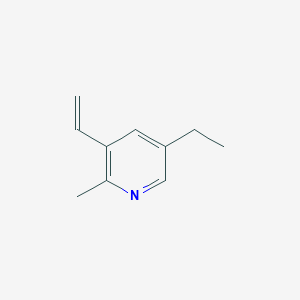
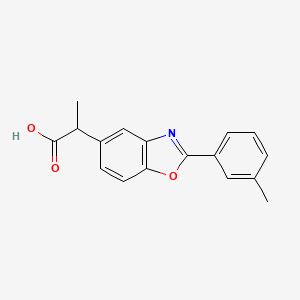
![(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13954831.png)
